2-Amino-4-bromo-6-nitrophenol
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Overview
Description
2-Amino-4-bromo-6-nitrophenol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of phenol, characterized by the presence of amino, bromo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-nitrophenol typically involves multi-step reactions. One common method includes:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-Amino-4-bromo-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-nitrophenol involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 2-Amino-4-nitrophenol
- 4-Amino-2-nitrophenol
- 2-Bromo-4-nitrophenol
Comparison: 2-Amino-4-bromo-6-nitrophenol is unique due to the presence of both bromo and nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-4-bromo-6-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOMJFDQNMQPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407645 |
Source
|
Record name | 2-amino-4-bromo-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139138-08-2 |
Source
|
Record name | 2-amino-4-bromo-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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